molecular formula C13H14N4O2 B5581407 2-{4-[4-(acetylamino)phenyl]-1H-imidazol-1-yl}acetamide

2-{4-[4-(acetylamino)phenyl]-1H-imidazol-1-yl}acetamide

Cat. No.: B5581407
M. Wt: 258.28 g/mol
InChI Key: PWPWINXCIAUJPT-UHFFFAOYSA-N
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Description

2-{4-[4-(acetylamino)phenyl]-1H-imidazol-1-yl}acetamide is a complex organic compound that features an imidazole ring substituted with an acetylamino group and a phenyl group

Properties

IUPAC Name

2-[4-(4-acetamidophenyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-9(18)16-11-4-2-10(3-5-11)12-6-17(8-15-12)7-13(14)19/h2-6,8H,7H2,1H3,(H2,14,19)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPWINXCIAUJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of solid and bench-stable reagents such as 4-(acetylamino)phenyl imidodisulfuryl difluoride (AISF) can simplify the synthesis process and improve safety by avoiding the use of toxic gases .

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(acetylamino)phenyl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the imidazole ring or the acetylamino group.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can yield a variety of phenyl-substituted imidazole compounds .

Scientific Research Applications

2-{4-[4-(acetylamino)phenyl]-1H-imidazol-1-yl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[4-(acetylamino)phenyl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the acetylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[4-(acetylamino)phenyl]-1H-imidazol-1-yl}acetamide is unique due to its combination of an imidazole ring with an acetylamino group and a phenyl group. This specific arrangement of functional groups provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

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